4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
Description
Properties
IUPAC Name |
(3-pyrimidin-4-yloxypyrrolidin-1-yl)-(4-pyrrol-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(15-3-5-16(6-4-15)22-10-1-2-11-22)23-12-8-17(13-23)25-18-7-9-20-14-21-18/h1-7,9-11,14,17H,8,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFJQISLGXCDDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps:
Formation of the Pyrrole Moiety: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Benzoylation: The pyrrole is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reduction of pyrrole derivatives or via cyclization reactions involving amines and aldehydes.
Coupling with Pyrimidine: The final step involves coupling the benzoylated pyrrole-pyrrolidine intermediate with a pyrimidine derivative under conditions that facilitate nucleophilic substitution, such as using a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole and pyrrolidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, amines, thiols.
Major Products
Oxidation: Oxidized derivatives of the pyrrole and pyrrolidine rings.
Reduction: Benzyl derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it a valuable tool for probing protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of oncology and neurology.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to undergo various chemical modifications makes it versatile for material science applications.
Mechanism of Action
The mechanism of action of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with molecular targets through hydrogen bonding, π-π interactions, and hydrophobic effects. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Implications :
- The 1H-pyrrol-1-ylbenzoyl group in the target compound may enhance π-π stacking compared to fluorinated analogs in and .
- The pyrrolidin-3-yloxy linker likely improves solubility relative to piperidine or ethyl linkers .
Physicochemical Properties
*Estimated based on structural similarity.
Key Findings :
- Example 64’s high melting point (303–306°C) reflects its rigid chromenone scaffold, whereas the target compound’s flexibility may lower its melting point .
- The pyrrolidin-1-ylpropoxy group in likely enhances aqueous solubility compared to the target’s benzoyl-pyrrolidine system .
Biological Activity
4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a unique structural arrangement that incorporates a pyrimidine ring, a pyrrole moiety, and a pyrrolidine derivative, which may enhance its interactions with biological targets. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is C22H23N3O3, with a molecular weight of approximately 377.44 g/mol. Its structure is characterized by the following components:
| Component | Description |
|---|---|
| Pyrimidine Ring | A six-membered heterocyclic compound containing nitrogen atoms. |
| Pyrrole Moiety | A five-membered ring containing nitrogen, contributing to the compound's reactivity. |
| Pyrrolidine Linkage | A saturated five-membered ring that enhances solubility and biological interaction. |
Anticancer Properties
Recent studies have indicated that compounds similar to 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine exhibit significant anticancer activity. For instance, derivatives with similar structural features have shown promising results in inhibiting the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. It has been tested against several bacterial strains, demonstrating effective inhibition of growth. The presence of the pyrrole and pyrrolidine groups is thought to contribute to its ability to disrupt bacterial cell membranes.
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, particularly against certain kinases involved in cancer progression. This property makes it a candidate for further development as a targeted therapy in oncology.
Case Studies
- Anticancer Activity : In a study involving various pyrimidine derivatives, 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine was found to exhibit IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer agent .
- Antimicrobial Testing : A series of experiments conducted on bacterial strains such as E. coli and Staphylococcus aureus revealed that derivatives exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, showcasing their strong antimicrobial properties .
Structure-Activity Relationship (SAR)
The biological activity of 4-({1-[4-(1H-pyrrol-1-yl)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine can be partially explained through structure-activity relationship studies:
| Structural Feature | Impact on Activity |
|---|---|
| Pyrrole Group | Enhances interaction with biological targets due to electron-rich nature. |
| Pyrrolidine Linkage | Increases solubility and bioavailability, facilitating better absorption in biological systems. |
| Benzoyl Substituent | Contributes to the overall stability and binding affinity towards target enzymes or receptors. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
